Cas no 1884203-48-8 (CC1(CC=C(CO1)C(=O)OC)C)

CC1(CC=C(CO1)C(=O)OC)C 化学的及び物理的性質
名前と識別子
-
- CC1(CC=C(CO1)C(=O)OC)C
- 1884203-48-8
- methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate
- methyl 6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate
- SCHEMBL17541038
- EN300-6482799
-
- インチ: 1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3
- InChIKey: MWQVTOYMGMRQEY-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(=O)OC)=CCC1(C)C
計算された属性
- せいみつぶんしりょう: 170.094294304g/mol
- どういたいしつりょう: 170.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
CC1(CC=C(CO1)C(=O)OC)C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482799-10.0g |
methyl 6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 10g |
$4176.0 | 2023-05-31 | |
1PlusChem | 1P028PPK-250mg |
methyl6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 250mg |
$657.00 | 2024-06-17 | |
1PlusChem | 1P028PPK-10g |
methyl6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 10g |
$5224.00 | 2024-06-17 | |
Aaron | AR028PXW-50mg |
methyl6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 50mg |
$336.00 | 2025-02-16 | |
Aaron | AR028PXW-250mg |
methyl6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 250mg |
$687.00 | 2025-02-16 | |
Enamine | EN300-6482799-5.0g |
methyl 6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 5g |
$2816.0 | 2023-05-31 | |
Enamine | EN300-6482799-0.05g |
methyl 6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 0.05g |
$226.0 | 2023-05-31 | |
Enamine | EN300-6482799-0.1g |
methyl 6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 0.1g |
$337.0 | 2023-05-31 | |
Enamine | EN300-6482799-0.5g |
methyl 6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 0.5g |
$758.0 | 2023-05-31 | |
Aaron | AR028PXW-1g |
methyl6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate |
1884203-48-8 | 95% | 1g |
$1361.00 | 2025-02-16 |
CC1(CC=C(CO1)C(=O)OC)C 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
CC1(CC=C(CO1)C(=O)OC)Cに関する追加情報
Chemical Compound CAS No. 1884203-48-8: A Comprehensive Overview
The chemical compound with CAS No. 1884203-48-8, commonly referred to as CC1(CC=C(CO1)C(=O)OC)C, is a fascinating molecule with a diverse range of applications and properties. This compound has garnered significant attention in recent years due to its unique structure and potential uses in various industries. In this article, we will delve into the details of its chemical structure, synthesis methods, applications, and the latest research findings.
Chemical Structure and Properties
The molecular formula of CC1(CC=C(CO1)C(=O)OC)C is C10H16O3, with a molecular weight of 192.23 g/mol. Its structure consists of a cyclohexene ring substituted with an ester group and a methyl group. The presence of the ester group contributes to its solubility in organic solvents, making it suitable for various chemical reactions. Recent studies have highlighted the stability of this compound under different pH conditions, which is crucial for its application in pharmaceuticals and cosmetics.
Synthesis Methods
The synthesis of CC1(CC=C(CO1)C(=O)OC)C involves a multi-step process that typically begins with the preparation of the cyclohexene derivative. One of the most efficient methods reported in recent literature involves the use of acid-catalyzed cyclization followed by esterification. Researchers have also explored green chemistry approaches to minimize environmental impact, such as using biodegradable catalysts and reducing reaction time. These advancements have significantly improved the yield and purity of the compound.
Applications in Industry
CC1(CC=C(CO1)C(=O)OC)C finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to form stable complexes with metal ions has made it valuable in drug delivery systems. Additionally, this compound is employed in the production of high-performance polymers due to its excellent thermal stability and mechanical properties.
In the cosmetics industry, CC1(CC=C(CO1)C(=O)OC)C is used as a stabilizer and emulsifier in skincare products. Its mild nature makes it suitable for sensitive skin formulations. Recent studies have also explored its potential as a natural fragrance component, leveraging its pleasant aroma profile.
Recent Research Findings
Recent research has focused on enhancing the bioavailability of CC1(CC=C(CO1)C(=O)OC)C for pharmaceutical applications. Scientists have developed novel encapsulation techniques that improve its absorption rate in the human body, making it more effective as a therapeutic agent.
In materials science, researchers have investigated the use of this compound in creating biodegradable plastics. The results show promising degradation rates under controlled environmental conditions, contributing to sustainable packaging solutions.
Furthermore, studies on the environmental impact of CC1(CC=C(CO1)C(=O)OC))C have revealed its low toxicity to aquatic life, making it an eco-friendly choice for industrial applications.
Conclusion
CAS No. 1884203-48-8 or CC1(CC=C(CO1)C(=O)OC))C stands out as a versatile compound with vast potential across multiple sectors. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry. As research continues to uncover new possibilities, this compound is expected to play an even more significant role in shaping future innovations.
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